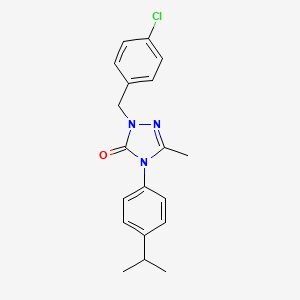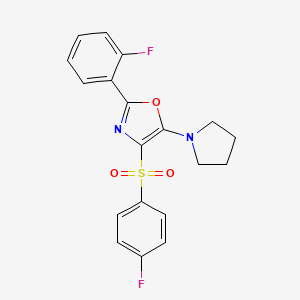
2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(pyrrolidin-1-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxazole derivatives, such as 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(pyrrolidin-1-yl)oxazole, involves the strategic use of sulfonyl groups to facilitate the formation of the oxazole ring and the introduction of substituents. In one approach, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a scaffold for synthetic elaboration at the 2-methylene position, leading to the formation of extended oxazoles. The α-sulfonyl anion formed from this scaffold reacts with various alkyl halides to yield monoalkylated, dialkylated, and cyclic products. Reductive desulfonylation can then be optimized to afford desulfonylated products . Additionally, the synthesis of substituted pyrroles, which could be a component of the target molecule, can be achieved through the reaction of 1-sulfonyl-1,2,3-triazoles with alkenyl alkyl ethers, starting from terminal alkynes .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by significant π-electron conjugation between the individual fragments of the molecule. This conjugation is evident in the spectral-luminescence properties of related compounds, such as 2-(4-pyridyl)-5-(4-R-phenyl)oxazoles. The introduction of substituents, particularly electron-donor groups, can lead to bathochromic and bathofluoric effects, indicating a shift in the absorption and fluorescence spectra to longer wavelengths. These effects are a direct consequence of the changes in the electronic structure of the molecule .
Chemical Reactions Analysis
The presence of sulfonyl and pyridyl groups in the oxazole derivatives plays a crucial role in their reactivity. For instance, the (2-pyridyl)sulfonyl group not only aids in the copper-mediated cross-coupling reactions with α-fluoro sulfone but also enables further transformations of the coupling products . This suggests that the sulfonyl group in the target molecule may also facilitate various chemical reactions, potentially including fluoroalkylation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure and substituents. For example, the spectral-luminescence properties of 2-(4-pyridyl)-5-(4-R-phenyl)oxazoles reveal high fluorescence quantum yields, which can approach unity for certain compounds. Electron-donor substituents increase the basicity of the pyridine nitrogen atom, which could be relevant for understanding the behavior of the target molecule in different environments . The synthesis of novel sulfonamido bis heterocycles also demonstrates the versatility of the sulfonyl group in creating diverse heterocyclic structures .
科学的研究の応用
Fluorescent Molecular Probes Development
One application of compounds similar to 2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(pyrrolidin-1-yl)oxazole in scientific research is in the development of fluorescent molecular probes. For example, the synthesis of 2,5-Diphenyloxazoles with specific groups has led to new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them suitable for creating ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Antimicrobial Activity Studies
Another area of research involving related compounds is the investigation of antimicrobial activities. For instance, new 1,2,4-triazoles synthesized from isonicotinic acid hydrazide were evaluated for their antimicrobial properties. The study revealed that these compounds generally showed good to moderate activity, highlighting the potential of such compounds in antimicrobial applications (Bayrak et al., 2009).
Selective Sensing Applications
Compounds with a structure similar to the one have been used in the development of selective sensors. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized through click chemistry and served as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Synthesis of Complex Molecules
Furthermore, research has focused on synthesizing complex molecules for various applications. For instance, dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product, was synthesized in a multistep process. Such synthesis efforts contribute to the advancement of chemical synthesis techniques and the development of novel compounds for diverse applications (Bagley et al., 2003).
特性
IUPAC Name |
2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c20-13-7-9-14(10-8-13)27(24,25)18-19(23-11-3-4-12-23)26-17(22-18)15-5-1-2-6-16(15)21/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNNYNBDAYBYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

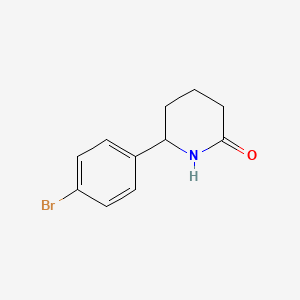
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)
![5-amino-N-(2-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530883.png)
![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)
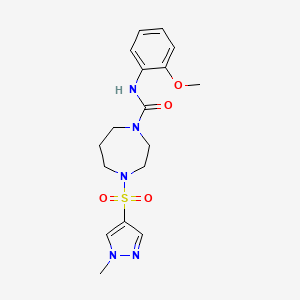
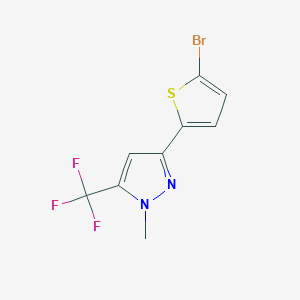
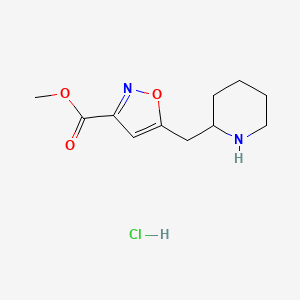
![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)
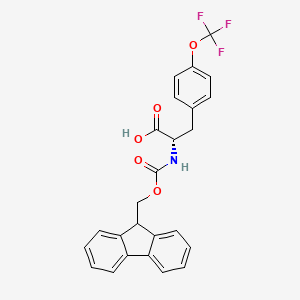

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)
![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)

